6-(1-Phenylpropyl)pyrimidin-4-ol
Description
6-(1-Phenylpropyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4 and a 1-phenylpropyl substituent at position 5. The phenylpropyl group introduces significant hydrophobicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
4-(1-phenylpropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-11(10-6-4-3-5-7-10)12-8-13(16)15-9-14-12/h3-9,11H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMBEGDZKRPMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with 1-[6-(Isopropylamino)-4-pyrimidinyl]-4-piperidinol ()
Structural Differences :
- Substituents: 6-(1-Phenylpropyl)pyrimidin-4-ol: Position 6 has a branched 1-phenylpropyl group (C₆H₅-CH₂-CH(CH₃)-), while position 4 retains a hydroxyl (-OH) group. 1-[6-(Isopropylamino)-4-pyrimidinyl]-4-piperidinol: Position 6 is substituted with an isopropylamino group (-NH-CH(CH₃)₂), and position 4 is linked to a piperidinol moiety (a six-membered ring with an -OH group) .
Key Implications :
- Polarity: The isopropylamino and piperidinol groups in ’s compound increase polarity compared to the hydrophobic phenylpropyl group in 6-(1-Phenylpropyl)pyrimidin-4-ol. This suggests higher aqueous solubility for the former.
- In contrast, the phenylpropyl group in the target compound could favor hydrophobic binding pockets.
Molecular Weight :
- 6-(1-Phenylpropyl)pyrimidin-4-ol (estimated): ~214.27 g/mol (C₁₃H₁₄N₂O).
Comparison with 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol ()
Structural Differences :
- Substituents: 6-(1-Phenylpropyl)pyrimidin-4-ol: Aromatic phenylpropyl group at position 6.
Key Implications :
- Reactivity : The double bond in ’s compound may render it prone to oxidation or electrophilic addition, unlike the stable aromatic system in the phenylpropyl-substituted analog.
- Lipophilicity: The phenylpropyl group likely increases logP (octanol-water partition coefficient) compared to the alkenyl group, impacting bioavailability and distribution.
Molecular Weight :
Data Table: Comparative Analysis
Research Implications and Limitations
- Synthetic Challenges : ’s compound is listed as discontinued, possibly due to instability or synthesis difficulties . This highlights the importance of substituent choice in optimizing stability for 6-(1-Phenylpropyl)pyrimidin-4-ol.
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